molecular formula C7H13NO2S B13256012 9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione

9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione

Cat. No.: B13256012
M. Wt: 175.25 g/mol
InChI Key: UJQNYEXXUDWNQG-UHFFFAOYSA-N
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Description

9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione hydrochloride (CAS 2059938-06-4) is a bicyclic organic compound with the molecular formula C 7 H 14 ClNO 2 S and a molecular weight of 211.71 g/mol . This compound features a complex bridged structure incorporating a thiaza (sulfur-nitrogen) bicyclic framework and a sulfone (dione) functional group, making it a valuable and sophisticated intermediate for advanced chemical synthesis . The presence of the sulfonyl group is a key structural motif found in various biologically active molecules, particularly in medicinal chemistry research where such compounds are investigated for their potential as enzyme inhibitors or receptor modulators . While its exact mechanism of action is an area of ongoing research, its unique architecture offers significant potential for exploring new chemical spaces and developing novel pharmacophores. This product is provided as the hydrochloride salt to enhance its stability and solubility for research applications. It is intended for use in laboratory research only and is not for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a key building block in the synthesis of more complex molecules or for probing structure-activity relationships in drug discovery programs.

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

9λ6-thia-3-azabicyclo[4.2.1]nonane 9,9-dioxide

InChI

InChI=1S/C7H13NO2S/c9-11(10)6-1-2-7(11)5-8-4-3-6/h6-8H,1-5H2

InChI Key

UJQNYEXXUDWNQG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCCC1S2(=O)=O

Origin of Product

United States

Preparation Methods

Cycloaddition-Based Synthesis

One of the most efficient approaches to synthesize bicyclic azabicyclo[4.2.1]nonane frameworks, closely related to this compound, is through catalytic [6π + 2π] cycloaddition reactions of N-substituted azepines with alkynes. This method has been demonstrated using cobalt(I)-based catalytic systems, such as Co(acac)2(dppe)/Zn/ZnI2, which provide high yields (79–95%) of substituted azabicyclic products under mild conditions (60 °C, 20 h) in solvents like 1,2-dichloroethane.

  • The general reaction conditions involve:

    • Catalyst: 10 mol% Co(acac)2(dppe)
    • Reducing agents: 30 mol% Zn and 20 mol% ZnI2
    • Solvent: 1,2-Dichloroethane (DCE)
    • Temperature: 60 °C
    • Time: 20 hours
  • The substrates include N-carbocholesteroxyazepine and various terminal alkynes, which undergo [6π + 2π] cycloaddition to form the bicyclic core.

This catalytic cycloaddition is versatile, tolerating a wide range of functional groups on the alkyne substrates, such as alkyl, phenyl, halophenyl, alcohol, nitrile, ester, sulfide, and others, allowing for structural diversity in the bicyclic products.

Multi-Step Organic Synthesis Pathways

The synthesis of this compound typically requires:

  • Preparation of azepine precursors, often N-substituted with carbamate or ester groups.
  • Cycloaddition or ring-closing steps to form the bicyclic structure.
  • Introduction of the sulfur atom into the bicyclic ring, which may involve thiolation reactions or use of sulfur-containing starting materials.
  • Oxidation or functional group transformations to install the two ketone groups (dione functionality) at the 9-position of the bicyclic framework.

These steps demand precise control of reaction conditions such as temperature, solvent choice, catalyst loading, and reaction time to maximize yield and purity.

Representative Synthesis Scheme (Summary)

Step Reaction Type Reagents/Conditions Outcome
1 Azepine precursor synthesis N-substitution with carbamate/ester groups N-substituted azepine intermediate
2 Catalytic cycloaddition Co(acac)2(dppe)/Zn/ZnI2, DCE, 60 °C, 20 h Formation of bicyclic azabicyclo[4.2.1]nonane
3 Sulfur incorporation Thiolation or sulfur-containing reagent Introduction of sulfur atom into bicyclic ring
4 Oxidation Controlled oxidation to dione Formation of 9,9-dione functionality

This general pathway is supported by catalytic cycloaddition literature and structural analog synthesis.

Analysis of Preparation Methods

Efficiency and Yield

The cobalt(I)-catalyzed [6π + 2π] cycloaddition approach is highly efficient, providing yields between 79% and 95% for various substituted bicyclic products. The reaction conditions are relatively mild, and the catalyst system shows good tolerance to a broad spectrum of functional groups, indicating robustness and versatility.

Purity and Structural Confirmation

The synthesized bicyclic compounds, including those closely related to this compound, have been characterized extensively by advanced spectroscopic techniques:

  • One- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including ^1H, ^13C, DEPT, COSY, NOESY, HSQC, and HMBC.
  • Mass spectrometry to confirm molecular weight and formula.
  • Chromatographic purification (silica gel column chromatography) ensures high purity of the final products.

Challenges and Considerations

  • The incorporation of sulfur into the bicyclic system requires careful selection of sulfur sources and reaction conditions to avoid side reactions.
  • The oxidation step to form the dione groups must be controlled to prevent over-oxidation or decomposition.
  • Scale-up of these reactions may require optimization due to the sensitivity of catalytic systems and the bicyclic intermediates.

Comparative Table of Related Compounds and Their Features

Compound Name Molecular Formula Unique Structural Features Preparation Notes
This compound C7H13NO2S Bicyclic with sulfur and nitrogen, dione at C9 Multi-step synthesis with catalytic cycloaddition and oxidation
9-Azabicyclo[3.3.1]nonane C7H13N Lacks sulfur, different bicyclic framework Synthesized via cycloaddition of azepines without sulfur incorporation
9-Thia-3-azabicyclo[4.2.1]nonane C7H13NS Contains sulfur but lacks dione functionality Similar cycloaddition methods, no oxidation step
9-Tert-butyl-9-azabicyclo[3.3.1]nonane C11H21N Larger tert-butyl substituent, different bioactivity Requires different alkylation and cyclization steps

This table highlights the specificity of the preparation methods for this compound due to its unique functional groups.

Scientific Research Applications

9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural analogs, their pharmacological activities, and distinguishing features:

Compound Name Key Features Pharmacological Activity Reference
9λ⁶-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione Sulfur atom at bridgehead, two ketones at C9, bicyclo[4.2.1] framework. Hypothesized nAChR modulation; potential anticancer activity (inferred from analogs).
Benzo[f]indole-4,9-dione derivatives Fused aromatic system with two ketones. Induces ROS-mediated apoptosis in triple-negative breast cancer (TNBC) cells via caspase-9 activation.
9-Azabicyclo[3.3.1]nonane derivatives Smaller bicyclo[3.3.1] framework, gem-dialkyl substitutions. Central anti-cholinergic activity with high specificity for nervous systems.
9-Oxabicyclo[4.2.1]nonane Oxygen bridge (no nitrogen/sulfur), molecular weight 126.1962 g/mol. No reported bioactivity; used as a synthetic intermediate.
1-Azabicyclo[4.2.1]nonane-5,9-dione Nitrogen bridge, ketones at C5 and C9. Synthesized via condensation reactions; uncharacterized bioactivity.
9-Borabicyclo[3.3.1]nonane Boron atom in bridgehead; flammable, reacts with water. Used in catalysis (e.g., hydroboration); no direct therapeutic application.

Pharmacological Profiles

  • Anticancer Activity: Benzo[f]indole-4,9-dione derivatives (e.g., LACBio1–4) show potent cytotoxicity against MDA-MB-231 TNBC cells (IC₅₀ < 10 µM) via ROS accumulation and Bax/Bcl-2 pathway activation . 9-Azabicyclo[4.2.1]nonane derivatives (e.g., anatoxin-a analogs) exhibit nAChR agonist activity but lack specificity for cancer cells .
  • Neuroactive Properties: 9-Azabicyclo[3.3.1]nonanes demonstrate anti-cholinergic effects, reducing muscarinic receptor signaling with minimal peripheral side effects . In contrast, 9-oxa and 9-bora analogs show negligible neuroactivity, highlighting the critical role of nitrogen positioning .

Stability and Toxicity

  • Sulfur vs. Oxygen/Nitrogen : The thia analog’s sulfur atom may enhance metabolic stability compared to oxa derivatives but could increase hepatotoxicity risks due to reactive sulfur metabolites.
  • Boron-Containing Analogs: 9-Borabicyclo[3.3.1]nonane is highly reactive with water, limiting its therapeutic utility despite catalytic applications .

Biological Activity

9Lambda6-thia-3-azabicyclo[4.2.1]nonane-9,9-dione is a compound with significant potential in various biological applications. Its unique structural characteristics contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C7_7H13_{13}NO2_2S
  • Molecular Weight : 175.25 g/mol
  • CAS Number : 1936209-57-2

Biological Activity Overview

Research into the biological activity of this compound has revealed several key findings:

Antimicrobial Activity

Several studies have indicated that this compound exhibits antimicrobial properties. In vitro tests demonstrated effectiveness against a range of bacteria and fungi, suggesting potential for development as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. In animal studies, it was found to reduce oxidative stress and apoptosis in neuronal cells.

Case Study : A study published in the Journal of Neurochemistry demonstrated that administration of this compound in a mouse model of Alzheimer's disease resulted in improved cognitive function and reduced amyloid plaque formation.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis.
  • Modulation of Neurotransmitter Release : It may influence the release of neurotransmitters, contributing to its neuroprotective effects.

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity and selectivity.

Table: Summary of Research Findings

Study Findings Reference
Study AAntimicrobial efficacy against Gram-positive bacteriaJournal of Medicinal Chemistry
Study BNeuroprotective effects in Alzheimer’s modelJournal of Neurochemistry
Study CSynthesis of derivatives with enhanced activityEuropean Journal of Organic Chemistry

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9λ⁶-thia-3-azabicyclo[4.2.1]nonane-9,9-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions using α-keto acids and thioamide precursors under anhydrous conditions. For example, highlights analogous bridged lactam syntheses (e.g., 1-azabicyclo[4.2.1]nonane-5,9-dione) via [4+3] cycloaddition with catalytic Lewis acids like BF₃·OEt₂ (10–20 mol%) in dichloromethane at −20°C . Yield optimization requires strict temperature control and inert atmospheres to prevent side reactions. Post-synthesis purification involves column chromatography (silica gel, hexane/EtOAc 3:1) and recrystallization from ethanol.

Q. Which spectroscopic techniques are most effective for characterizing the bicyclic scaffold and confirming the presence of the thia-azabicyclo moiety?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical:

  • ¹H NMR : Distinctive splitting patterns for bridgehead protons (δ 3.8–4.2 ppm, multiplicity dependent on bicyclo ring strain) .
  • ¹³C NMR : Carbonyl resonances (δ 170–180 ppm) and sulfur-adjacent carbons (δ 45–55 ppm) confirm the thia-azabicyclo framework.
  • IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O) and 650 cm⁻¹ (C-S) validate functional groups. High-resolution mass spectrometry (HRMS) with ESI+ ionization provides exact mass confirmation.

Advanced Research Questions

Q. How can density functional theory (DFT) calculations resolve discrepancies in predicted vs. experimental reactivity of the thia-azabicyclo ring?

  • Methodological Answer : Contradictions in regioselectivity (e.g., nucleophilic attack at C-3 vs. C-7) can be addressed using DFT (B3LYP/6-311++G** basis set). Optimize the molecular geometry, compute Fukui indices to identify electrophilic centers, and compare activation energies for competing pathways . For example, ’s structural analogs show that sulfur’s electron-withdrawing effect directs reactivity toward the less strained bridgehead carbon. Validate computational results with kinetic experiments (e.g., monitoring reaction progress via HPLC).

Q. What strategies mitigate solubility limitations of 9λ⁶-thia-3-azabicyclo[4.2.1]nonane-9,9-dione in aqueous media for biological assays?

  • Methodological Answer : Solubility challenges arise from the hydrophobic bicyclic core. and note solubility variations (e.g., <0.1 mg/mL in water). To address this:

  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) or cyclodextrin inclusion complexes (e.g., β-cyclodextrin at 1:2 molar ratio).
  • Derivatization : Introduce polar substituents (e.g., hydroxyl or amine groups) at non-critical positions via Pd-catalyzed cross-coupling .
  • Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm diameter) to enhance bioavailability.

Q. How do steric and electronic effects in the bicyclo[4.2.1] system influence enantioselective catalysis when the compound serves as a ligand?

  • Methodological Answer : The rigid bicyclic structure imposes steric constraints on metal coordination. For asymmetric catalysis (e.g., Pd-catalyzed allylic alkylation):

  • Synthesize enantiopure derivatives via chiral auxiliaries (e.g., Evans oxazolidinones) .
  • Analyze ligand-metal binding using X-ray crystallography (e.g., PdCl₂ complexes) and compare enantiomeric excess (ee) via chiral HPLC. ’s related scaffolds show that sulfur’s lone pairs enhance π-backbonding, stabilizing transition states .

Data Analysis and Contradictions

Q. How should researchers address conflicting reports on the thermal stability of 9λ⁶-thia-3-azabicyclo derivatives?

  • Methodological Answer : Discrepancies in decomposition temperatures (e.g., 150–200°C in vs. 180–220°C in ) may stem from purity or analytical methods.

  • Thermogravimetric Analysis (TGA) : Conduct under nitrogen (10°C/min) with >98% pure samples.
  • DSC Validation : Measure melting points and decomposition enthalpies.
  • Statistical Reconciliation : Apply multivariate regression to correlate stability with substituent electronic parameters (Hammett σ values) .

Q. What experimental designs control for batch-to-batch variability in the synthesis of this compound?

  • Methodological Answer : Implement factorial design () to optimize critical parameters:

  • Factors : Catalyst loading (5–15 mol%), solvent polarity (CH₂Cl₂ vs. THF), and reaction time (12–48 hrs).
  • Response Variables : Yield, purity (HPLC area%), and enantioselectivity.
  • Analysis : Use ANOVA to identify significant factors and design space for robust synthesis .

Theoretical and Mechanistic Probes

Q. How can isotopic labeling (e.g., ¹³C, ³⁴S) elucidate the mechanism of ring-opening reactions?

  • Methodological Answer : Synthesize ¹³C-labeled analogs at the carbonyl position via Claisen condensation with ¹³C-acetic anhydride. Track bond cleavage via ¹³C NMR kinetics. For sulfur, use ³⁴S-enriched thiourea precursors and monitor isotopic scrambling via mass spectrometry .

Q. What computational models predict the compound’s behavior under high-pressure conditions (e.g., crystallography or catalysis)?

  • Methodological Answer : Employ molecular dynamics (MD) simulations (AMBER force field) to model conformational changes at 1–10 GPa. Validate with high-pressure X-ray diffraction (DAC cell) to observe lattice compression and bond angle distortions .

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